molecular formula C22H22ClN3O3 B4958696 1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

Cat. No.: B4958696
M. Wt: 411.9 g/mol
InChI Key: PKRZPYMWLRNGDN-UHFFFAOYSA-N
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Description

1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a quinoline core, a carbamoyl group, and a chlorinated phenyl ring.

Preparation Methods

The synthesis of 1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves multiple steps, including the formation of the quinoline core, the introduction of the carbamoyl group, and the chlorination of the phenyl ring. The synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as chlorinating agents, carbamoylating agents, and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The chlorinated phenyl ring can undergo substitution reactions with nucleophiles to form new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core structure and may have similar chemical properties and applications.

    Carbamoyl derivatives: Compounds with carbamoyl groups may exhibit similar reactivity and biological activity.

    Chlorinated phenyl derivatives: These compounds have chlorinated phenyl rings and may undergo similar substitution reactions

Properties

IUPAC Name

1-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-2-oxo-N-propylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-3-10-24-22(29)17-12-21(28)26(19-7-5-4-6-16(17)19)13-20(27)25-18-11-15(23)9-8-14(18)2/h4-9,11-12H,3,10,13H2,1-2H3,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRZPYMWLRNGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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